molecular formula C6H6FNO2 B3042125 5-Fluoro-2-methoxypyridin-4-ol CAS No. 51173-14-9

5-Fluoro-2-methoxypyridin-4-ol

Cat. No.: B3042125
CAS No.: 51173-14-9
M. Wt: 143.12 g/mol
InChI Key: OJCLMTIPKJDNHG-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxypyridin-4-ol: is an organic compound with the molecular formula C6H6FNO2 . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and methoxy groups in its structure imparts unique chemical properties, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxypyridin-4-ol typically involves the introduction of fluorine and methoxy groups onto a pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved by reacting a suitable pyridine derivative with a fluorinating agent under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with commercially available pyridine derivatives, followed by sequential reactions to introduce the desired functional groups. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-2-methoxypyridin-4-ol can undergo oxidation reactions, where the methoxy group can be converted to a carbonyl group.

    Reduction: The compound can also be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-Fluoro-2-methoxypyridine-4-one, while substitution reactions can produce a range of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Fluoro-2-methoxypyridin-4-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further chemical modifications.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyridine derivatives.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxypyridin-4-ol involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Methoxypyridine: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    5-Fluoropyridine: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    4-Hydroxy-2-methoxypyridine: Contains a hydroxyl group instead of a fluorine atom, leading to different chemical properties.

Uniqueness: 5-Fluoro-2-methoxypyridin-4-ol is unique due to the presence of both fluorine and methoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, making it a valuable compound for various applications.

Properties

IUPAC Name

5-fluoro-2-methoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCLMTIPKJDNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CN1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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